molecular formula C15H23NO3S B14218101 1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]- CAS No. 826994-69-8

1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-

Cat. No.: B14218101
CAS No.: 826994-69-8
M. Wt: 297.4 g/mol
InChI Key: CXRMXWYBUFWATF-UHFFFAOYSA-N
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Description

1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]- is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound is characterized by the presence of a pyrrolidine ring, a propanol group, and a sulfonylmethyl group attached to a 4-methylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]- typically involves the construction of the pyrrolidine ring followed by the introduction of the sulfonylmethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonylmethyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, Thiols

Major Products Formed

    Oxidation: Sulfoxides, Sulfones

    Reduction: Sulfides

    Substitution: Amino derivatives, Thiol derivatives

Scientific Research Applications

1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfonylmethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with a lactam structure.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups in the pyrrolidine ring.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]- is unique due to the presence of the sulfonylmethyl group attached to the 4-methylphenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives. The combination of the pyrrolidine ring and the sulfonylmethyl group enhances its potential as a versatile scaffold in drug discovery and development.

Properties

CAS No.

826994-69-8

Molecular Formula

C15H23NO3S

Molecular Weight

297.4 g/mol

IUPAC Name

3-[2-[(4-methylphenyl)sulfonylmethyl]pyrrolidin-1-yl]propan-1-ol

InChI

InChI=1S/C15H23NO3S/c1-13-5-7-15(8-6-13)20(18,19)12-14-4-2-9-16(14)10-3-11-17/h5-8,14,17H,2-4,9-12H2,1H3

InChI Key

CXRMXWYBUFWATF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2CCCN2CCCO

Origin of Product

United States

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